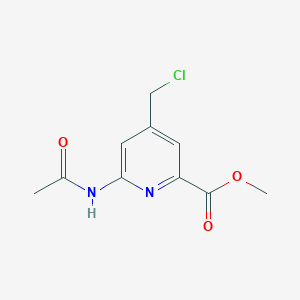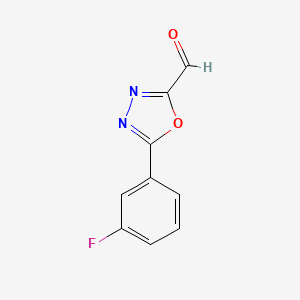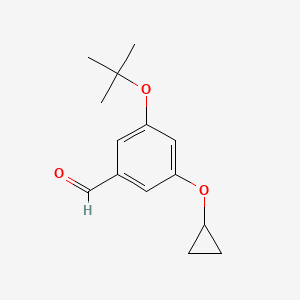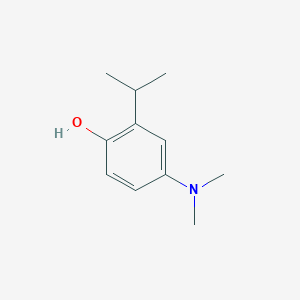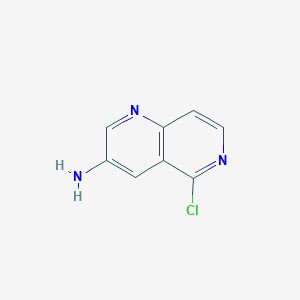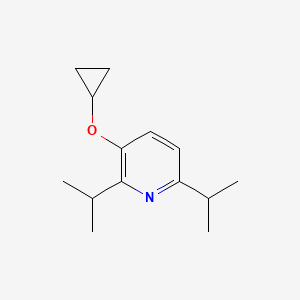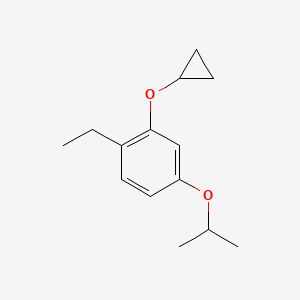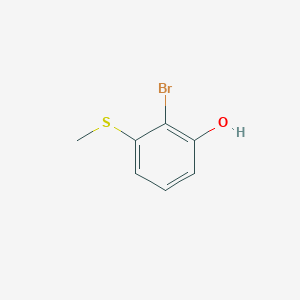
2-Bromo-3-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(methylthio)phenol: is an organic compound that belongs to the class of bromophenols It consists of a bromine atom, a methylthio group, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(methylthio)phenol can be achieved through several methods. One common approach involves the bromination of 3-(methylthio)phenol using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-(methylthio)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylthio group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Products include azido or thiol derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include debrominated phenols or reduced thiols.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-3-(methylthio)phenol is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology: In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that incorporate the bromophenol structure. Its derivatives may exhibit antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable in the formulation of materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(methylthio)phenol involves its interaction with molecular targets through its functional groups. The bromine atom and methylthio group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-(methylthio)phenol
- 2-Bromo-3-(ethylthio)phenol
- 2-Bromo-3-(methylsulfonyl)phenol
Comparison: 2-Bromo-3-(methylthio)phenol is unique due to the specific positioning of the bromine and methylthio groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H7BrOS |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
2-bromo-3-methylsulfanylphenol |
InChI |
InChI=1S/C7H7BrOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 |
Clé InChI |
REPZTQNITLAJIK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


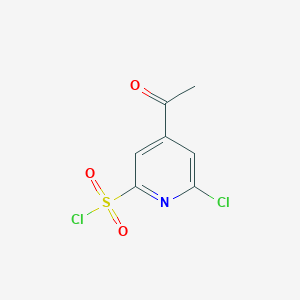
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
